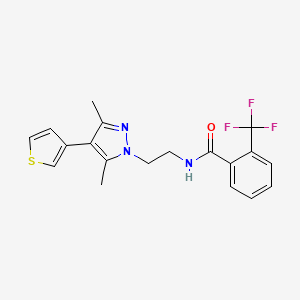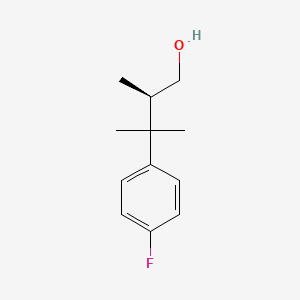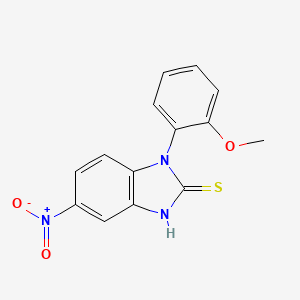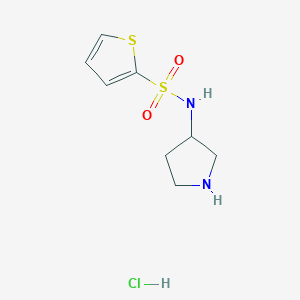![molecular formula C13H15F3N2O3 B2606914 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 405910-36-3](/img/structure/B2606914.png)
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine is a compound used for proteomics research . It has a molecular formula of C13H15F3N2O3 and a molecular weight of 304.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine are characterized by its molecular formula C13H15F3N2O3 and molecular weight 304.27 . Further details about its physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Catalysts for Carbon-Carbon Bond Formation
The compound has been implicated in the synthesis of platinum(II) NCN pincer complexes, which are catalysts for carbon-carbon bond formation. This application is significant in organometallic chemistry and synthetic organic chemistry for the creation of complex molecules (Fossey & Richards, 2004).
Formation and Crystal Structure Analysis
It has been used in the reaction with secondary amines, leading to the formation of specific nitrothiophen derivatives. The crystal structure of these derivatives provides insights into molecular interactions and stereochemistry (Mugnoli, Dell'erba, Guanti & Novi, 1980).
Mechanism of Aromatic Nucleophilic Substitution Reactions
The compound plays a role in studying the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents, providing essential insights into organic reaction mechanisms (Emokpae, Uwakwe & Hirst, 1993).
Reactions with Amines
Its reactions with various amines have been explored, leading to the formation of several compounds. These reactions are crucial for understanding the chemistry of amines and their interactions with other organic compounds (Sosnovskikh & Usachev, 2001).
Fungicidal Activity
It's involved in the chemoenzymic synthesis of morpholine derivatives with fungicidal activity. This application is significant in agricultural chemistry for developing new fungicides (Bianchi, Cesti, Golini, Spezia, Filippini, Garavaglia & Mirenna, 1992).
Synthesis of Nitroketones
It has been used in diastereoselective reactions to produce nitroketones, compounds important in organic synthesis and potentially in pharmaceutical development (Korotaev, Barkov, Slepukhin, Kodess & Sosnovskikh, 2011).
Synthesis of Calcium Channel Antagonists
The compound is involved in synthesizing calcium channel antagonists, crucial in developing drugs for cardiovascular diseases (Fossheim, Svarteng, Mostad, Romming, Shefter & Triggle, 1982).
Antihypertensive and Antiarrhythmic Properties
It has been studied for its role in synthesizing compounds with antihypertensive and antiarrhythmic properties, indicating its potential in developing cardiovascular drugs (Abrego et al., 2010).
Propriétés
IUPAC Name |
2,6-dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-8-6-17(7-9(2)21-8)11-4-3-10(13(14,15)16)5-12(11)18(19)20/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIASKZQAUHXFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)
![Methyl 2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2606835.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride](/img/structure/B2606836.png)
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2606837.png)


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(o-tolyl)urea](/img/structure/B2606845.png)

![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)
![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)
![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)
